Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate
Description
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a specialized benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the para position and a trifluoromethoxy (-OCF₃) group at the ortho position of the aromatic ring. The chlorosulfonyl group is a reactive handle for further functionalization, while the trifluoromethoxy moiety enhances metabolic stability and lipophilicity, critical for bioactive molecules .
Properties
Molecular Formula |
C9H6ClF3O5S |
|---|---|
Molecular Weight |
318.65 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-3-2-5(19(10,15)16)4-7(6)18-9(11,12)13/h2-4H,1H3 |
InChI Key |
IKEVURCCPQHHLG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization via Diazotization and Sulfonylation
A patented method for analogous compounds involves diazotization followed by sulfonyl chloride formation. For this compound, this approach could begin with 2-amino-4-(trifluoromethoxy)methyl benzoate. Diazotization is achieved using sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) in acetic acid at -10°C to 5°C. Subsequent sulfonylation with sulfur dioxide (SO₂) and chlorine gas introduces the chlorosulfonyl group at the para position. This one-pot method simplifies traditional multi-step processes, achieving yields >70%.
Direct Chlorosulfonation of Trifluoromethoxy-Substituted Precursors
Chlorosulfonation of methyl 2-(trifluoromethoxy)benzoate using chlorosulfonic acid (HSO₃Cl) represents a direct route. The reaction proceeds via electrophilic aromatic substitution, favoring the para position due to the electron-withdrawing trifluoromethoxy group. Optimal conditions include:
-
Temperature : 0–25°C to minimize side reactions
-
Solvent : Dichloromethane or acetic acid for solubility control
-
Molar ratio : 1:1.2 (substrate:HSO₃Cl) to ensure complete conversion.
Post-reaction purification via recrystallization in monochlorobenzene yields high-purity product (≥95% by HPLC).
Critical Reaction Parameters and Optimization
Catalytic Systems and Their Impact
Palladium-mediated coupling reactions enable regioselective trifluoromethoxy group introduction. In a Royal Society of Chemistry procedure, Pd(OAc)₂ catalyzes the trifluoromethoxylation of methyl 4-(chlorosulfonyl)benzoate with 1,1,1-trifluoro-2-iodoethane, achieving 65–78% yields. Key parameters:
Solvent and Temperature Effects
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Solvent | Acetic acid | ↑ Solubility |
| Temperature | 10–25°C | ↓ Byproducts |
| Reaction Time | 5–8 hours | Maximizes conversion |
Data aggregated from demonstrates acetic acid’s dual role as solvent and proton donor, stabilizing intermediates during sulfonylation. Elevated temperatures (>30°C) promote decomposition, reducing yields by 15–20%.
Industrial-Scale Production Challenges
Waste Management and Cost Efficiency
The diazotization route generates aqueous HCl and sodium sulfate byproducts. Neutralization with Ca(OH)₂ produces gypsum (CaSO₄), which is recyclable in construction materials. Catalyst recovery systems (e.g., Pd filtration membranes) reduce costs by 30%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diazotization | 70–78 | 92–95 | High |
| Direct Chlorosulfonation | 60–68 | 88–90 | Moderate |
| Pd-Catalyzed | 65–78 | 95–98 | Low |
The diazotization method balances yield and scalability, making it preferable for industrial applications. Pd-mediated routes, while high-purity, face cost barriers due to precious metal catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Major Products
Substitution: Various sulfonamide or sulfonate esters.
Reduction: Sulfonamide derivatives.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives
Comparison with Similar Compounds
Chlorosulfonyl-Containing Benzoates
- Methyl 2-(Chlorosulfonyl)Benzoate (CAS 26638-43-7): Features a chlorosulfonyl group at the ortho position. Purity: 97% .
- Methyl 4-Chloro-2-(Chlorosulfonyl)Benzoate (CAS 85392-01-4) : Combines a para-chloro and ortho-chlorosulfonyl group. The additional chloro substituent increases molecular weight (269.1 g/mol) and may alter solubility in polar solvents compared to the trifluoromethoxy variant .
Trifluoromethoxy-Containing Benzoates
- Methyl 4-[4-Amino-2-(Trifluoromethyl)Phenoxy]-Benzoate (CAS 946662-91-5): Incorporates a trifluoromethyl (-CF₃) group and an amino-phenoxy substituent. The trifluoromethoxy group in the target compound offers greater electron-withdrawing capacity than CF₃, influencing resonance stabilization and hydrolysis rates .
- Methyl [4-(Trifluoromethoxy)Phenyl]Carbamate (CAS 177905-10-1) : Replaces the benzoate ester with a carbamate linkage. The trifluoromethoxy group here enhances resistance to enzymatic degradation, a property shared with the target compound .
Physicochemical and Functional Properties
Key Findings:
Substituent Position : Para-substituted chlorosulfonyl groups (e.g., in the target compound) exhibit lower steric hindrance than ortho-substituted analogs, favoring reactions requiring planar transition states .
Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound increases electrophilicity at the ester carbonyl compared to methoxy (-OCH₃) or chloro (-Cl) substituents, accelerating hydrolysis under basic conditions .
Biological Activity : Compounds with trifluoromethoxy groups demonstrate enhanced bioavailability and target binding affinity in pesticidal applications, as seen in triflusulfuron methyl derivatives .
Research Implications and Industrial Relevance
The structural uniqueness of this compound positions it as a versatile intermediate for sulfonamide-based herbicides and protease inhibitors. Its comparison with chlorosulfonyl and trifluoromethoxy analogs highlights the critical role of substituent positioning in tuning reactivity and bioactivity. Industrial applications leverage these nuances to optimize compound stability and efficacy, as evidenced by the commercial success of structurally related pesticides like metsulfuron-methyl (CAS 74223-64-6) .
Biological Activity
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF3O4S |
| Molecular Weight | 320.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
This compound functions primarily through its interaction with various biological targets. The sulfonyl group in its structure plays a crucial role in its reactivity, allowing it to participate in nucleophilic substitution reactions. This characteristic is significant in its potential to inhibit specific enzymes or receptors involved in disease processes.
- Enzyme Inhibition : The compound may inhibit enzymes such as proteases or kinases, which are pivotal in cancer and inflammatory pathways.
- Receptor Modulation : It can act on various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens, including bacteria and fungi. For example:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics.
- Fungal Activity : Preliminary tests suggest antifungal activity against common species like Candida albicans.
Anticancer Potential
The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines. In vitro studies have demonstrated:
- Cytotoxicity : The compound exhibits significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
- Mechanisms of Action : It may induce apoptosis through the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated a notable reduction in bacterial load in treated cultures compared to controls, highlighting its potential as an antimicrobial agent .
- Anticancer Research : A recent investigation into the anticancer properties of this compound showed that it significantly inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 60% after treatment with the compound over four weeks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis likely involves sulfonation of a methyl benzoate precursor using chlorosulfonic acid, followed by trifluoromethoxy group introduction via nucleophilic substitution. Reaction temperature (<5°C) and anhydrous conditions are critical to avoid hydrolysis of the chlorosulfonyl group. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .
- Key Variables : Excess chlorosulfonic acid (1.5–2.0 equiv.) improves sulfonation efficiency, while slow addition minimizes exothermic side reactions. Monitoring via TLC or HPLC ensures intermediate formation .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Analytical Validation : Use H/C NMR to confirm ester and sulfonyl chloride groups (e.g., H NMR: δ 3.9 ppm for methyl ester; C NMR: δ 160–165 ppm for sulfonyl chloride). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z 318.0021 for CHClFOS) .
- Impurity Control : Recrystallization from dichloromethane/hexane removes unreacted precursors. Purity >97% is achievable via repeated washing with cold ether .
Q. What solvent systems are compatible with this compound for downstream applications?
- Stability Considerations : The compound is moisture-sensitive. Use anhydrous DCM, THF, or DMF for reactions. Avoid protic solvents (e.g., MeOH, HO) to prevent hydrolysis of the sulfonyl chloride .
- Solubility Data : Soluble in DCM (50 mg/mL), sparingly soluble in hexane. Pre-dissolve in DCM before adding to aqueous/organic biphasic systems .
Advanced Research Questions
Q. How do electronic effects of substituents (ClSO, CFO) influence reactivity in nucleophilic substitutions?
- Mechanistic Insights : The electron-withdrawing chlorosulfonyl group activates the benzene ring toward electrophilic attack, while the trifluoromethoxy group exerts a meta-directing effect. Computational studies (DFT) reveal localized positive charge at the para position relative to ClSO, favoring nucleophilic substitution at this site .
- Experimental Validation : React with amines (e.g., benzylamine) to form sulfonamides; monitor reaction progress via F NMR to track trifluoromethoxy group stability .
Q. What strategies mitigate contradictory spectroscopic data (e.g., unexpected peaks in NMR)?
- Cross-Validation : Combine H-C HSQC/HMBC to resolve overlapping signals. For example, a peak at δ 7.8 ppm may arise from aromatic protons adjacent to sulfonyl chloride, confirmed via HMBC correlations to carbonyl carbons .
- Artifact Identification : Hydrolysis byproducts (e.g., sulfonic acids) appear as broad peaks in H NMR. Use Karl Fischer titration to confirm moisture levels <0.1% in samples .
Q. How can computational modeling predict sites of electrophilic/nucleophilic attack?
- DFT Applications : Calculate Fukui indices to identify electrophilic (f) and nucleophilic (f) regions. For this compound, the chlorosulfonyl group shows high f, making it prone to nucleophilic substitution, while the trifluoromethoxy group stabilizes adjacent positions via inductive effects .
- Validation : Compare predicted reaction sites with experimental outcomes (e.g., regioselectivity in sulfonamide formation) .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Process Optimization : Use flow chemistry for controlled sulfonation (reduces exothermic risks). In-line IR monitors reagent consumption. For large-scale purification, switch from column chromatography to fractional crystallization (solvent: ethyl acetate/hexane, 1:3) .
- Yield Trade-offs : Pilot studies show >80% yield at 10 g scale but drop to 65% at 1 kg due to increased side reactions. Adjust stoichiometry (2.2 equiv. chlorosulfonic acid) to compensate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
